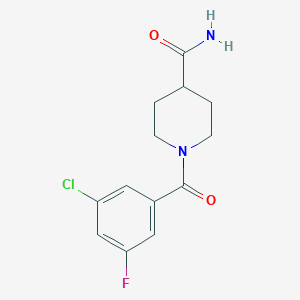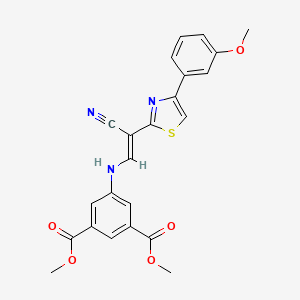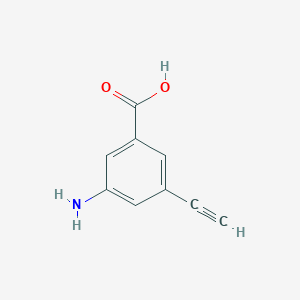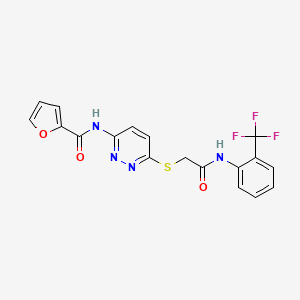
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-5-fluorobenzoyl group and a carboxamide group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-5-fluorobenzoyl chloride and piperidine-4-carboxamide.
Reaction Conditions: The reaction between 3-chloro-5-fluorobenzoyl chloride and piperidine-4-carboxamide is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using reagents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: The exact pathways affected by the compound depend on its specific structure and the nature of its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxylic acid and 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-methylcarboxamide share structural similarities.
Uniqueness: The presence of both chloro and fluoro substituents on the benzoyl group, along with the piperidine ring, imparts unique chemical and biological properties to the compound.
Propriétés
IUPAC Name |
1-(3-chloro-5-fluorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c14-10-5-9(6-11(15)7-10)13(19)17-3-1-8(2-4-17)12(16)18/h5-8H,1-4H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZUMKJGDPFPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2940452.png)
![3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B2940455.png)

![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)

![3-Bromo-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2940462.png)



![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2940472.png)

